2-(Pyridin-2-ylmethylene)indolin-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2E)-2-(pyridin-2-ylmethylidene)-1H-indol-3-one |
InChI |
InChI=1S/C14H10N2O/c17-14-11-6-1-2-7-12(11)16-13(14)9-10-5-3-4-8-15-10/h1-9,16H/b13-9+ |
InChI Key |
DVQWDDXGGIRHSE-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=CC=N3)/N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CC=N3)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Pyridin 2 Ylmethylene Indolin 3 One and Its Derivatives
Established Synthetic Routes to 2-(Pyridin-2-ylmethylene)indolin-3-one
The construction of the this compound core is primarily achieved through two main strategies: the formation of the indolin-3-one ring system followed by methylene (B1212753) bridge installation, or the direct condensation of pre-functionalized precursors.
Intramolecular cyclization represents a powerful strategy for the synthesis of the indolin-3-one core. These methods often involve the formation of a key C-N or C-C bond to construct the five-membered ring. One such approach is the intramolecular nucleophilic cyclization of 2-aryl indoles, which can be halogenated and then cyclized to form indolin-3-ones in good yields. nih.gov For instance, the cascade halogenation/intramolecular nucleophilic cyclization of 2-aryl indoles can produce polycyclic indolines which can be further transformed into indolin-3-one derivatives. nih.gov Another strategy involves the visible-light-mediated intramolecular reductive cyclization of N-allyl-2-haloanilines, which proceeds through a radical pathway to form functionalized indolines. rsc.org These indolines can then be oxidized to the corresponding indolin-3-ones. Furthermore, palladium-catalyzed intramolecular cyclization of alkynes and imines offers another route to indole (B1671886) derivatives, which can be precursors to indolin-3-ones. organic-chemistry.org
A notable one-pot synthesis of 2,2-disubstituted indolin-3-ones proceeds via a double umpolung reaction of 2-aminophenyl-3-oxopropanoate. nih.gov This method demonstrates broad scope and functional group tolerance. nih.gov
The most direct and widely employed method for the synthesis of this compound is the condensation reaction between an indolin-3-one (or its precursor) and a pyridine-2-carbaldehyde. This reaction is a variant of the Knoevenagel or aldol (B89426) condensation.
The Knoevenagel condensation of aromatic aldehydes with active methylene compounds, such as indan-1,3-dione, is a well-established method for forming arylidene derivatives. researchgate.netscirp.org This principle is extended to the synthesis of 2-arylideneindolin-3-ones. The reaction of an appropriate indolin-3-one with pyridine-2-carbaldehyde, typically in the presence of a base catalyst like piperidine (B6355638) or an acid catalyst, affords the target compound.
A one-pot approach for the synthesis of related (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles involves a base-assisted aldol reaction of ortho-nitroacetophenones with aromatic aldehydes, followed by hydrocyanation and reductive cyclization. nih.govmdpi.com This cascade reaction highlights the efficiency of one-pot procedures in constructing complex molecules. nih.gov
The general scheme for the condensation reaction is as follows:
Scheme 1: General Synthesis of this compound via Condensation
Indolin-3-one + Pyridine-2-carbaldehyde → this compound
The reaction conditions for these condensations can be optimized to improve yields and selectivity. For example, the use of ionic liquids as both solvent and catalyst has been shown to promote these reactions efficiently. researchgate.net
Derivatization Strategies on the Indolinone and Pyridine (B92270) Moieties
The pharmacological profile of this compound can be fine-tuned by introducing various substituents on both the indolinone and pyridine rings.
Derivatization of the indolinone moiety can be achieved at several positions. The nitrogen atom of the indolinone ring can be alkylated, acylated, or substituted with other functional groups. For instance, N-alkylation can be performed using alkyl halides in the presence of a base. The aromatic part of the indolinone can be functionalized with a variety of substituents such as halogens, nitro groups, or alkyl groups, which can be introduced on the starting aniline (B41778) precursor before cyclization.
The pyridine ring also offers multiple sites for modification. Direct C-H functionalization of pyridines is a powerful tool for introducing substituents at specific positions. snnu.edu.cnrsc.orgresearchgate.net While ortho- and para-functionalization are more common due to the electronic nature of the pyridine ring, methods for meta-selective functionalization have also been developed. snnu.edu.cn These methods include the use of directing groups, non-directed metalation, and temporary dearomatization strategies. snnu.edu.cn Additionally, pyridine-N-oxides can be used as precursors for the introduction of various functional groups at the C2-position. researchgate.net
The following table summarizes some examples of derivatization strategies:
| Moiety | Position of Derivatization | Type of Reaction | Potential Substituents |
| Indolinone | N1 | Alkylation, Acylation | Alkyl, Acyl, Aryl |
| Indolinone | C5, C6 | Electrophilic Aromatic Substitution | Halogen, Nitro, Alkyl |
| Pyridine | C3', C4', C5', C6' | C-H Functionalization, Nucleophilic Substitution | Alkyl, Aryl, Halogen, Amino |
Novel Synthetic Approaches and Mechanistic Investigations in this compound Synthesis
Recent research has focused on the development of more efficient and versatile synthetic methods. One-pot multi-component reactions are particularly attractive as they allow for the rapid construction of molecular complexity from simple starting materials. For example, a one-pot, three-component reaction for the synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-ones in water under catalyst-free conditions has been reported, showcasing a green and efficient approach. rsc.org
Mechanistic investigations into the formation of the indolinone ring and the subsequent condensation reaction are crucial for optimizing reaction conditions and developing new synthetic routes. For instance, the cyanide-mediated cascade reaction of ortho-nitroacetophenones with aromatic aldehydes proceeds through an initial aldol condensation followed by a Michael-type addition and an unusual cyclization related to the Baeyer–Drewson reaction. nih.gov Understanding such mechanisms allows for the rational design of new synthetic strategies.
Regioselective and Stereoselective Synthesis of Indolinone Derivatives
Control of regioselectivity is a key challenge in the synthesis of substituted indolinone derivatives. For example, in the synthesis of 3-aroylindoles from C-nitrosoaromatics and alkynones, excellent regioselectivity has been achieved. scirp.orgresearchgate.net This control is crucial when synthesizing derivatives with specific substitution patterns on the indolinone ring. Transition-metal-free regioselective C3-alkylation of indoles has also been reported, providing a route to biologically active compounds. nih.gov
Stereoselectivity is particularly important when the exocyclic double bond of the 2-(pyridin-2-ylmethylene) group can exist as E/Z isomers. The stereochemical outcome of the condensation reaction can often be controlled by the choice of reaction conditions, such as the catalyst and solvent. Spectroscopic techniques like NMR are essential for determining the stereochemistry of the final products. nih.gov
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of heterocyclic compounds is a growing area of interest. openmedicinalchemistryjournal.com For the synthesis of this compound analogues, several green approaches have been explored.
The use of environmentally benign solvents, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis. researchgate.netrsc.org For example, the synthesis of 2-arylidenindane-1,3-diones has been successfully carried out using a task-specific ionic liquid, which acts as both a solvent and a catalyst, leading to high yields in short reaction times at room temperature. researchgate.net
Furthermore, the use of renewable resources and energy-efficient methods is a key aspect of green chemistry. Solar energy has been utilized as a renewable source for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, with lemon juice acting as a natural and biodegradable catalyst. rsc.org Microwave-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of indole derivatives, often leading to shorter reaction times and higher yields. openmedicinalchemistryjournal.com The development of catalyst-free reactions, such as the one-pot synthesis of isoindolin-1-one (B1195906) derivatives in water, further contributes to the greenness of the synthetic process. rsc.org
The following table highlights some green chemistry approaches applicable to the synthesis of the target compounds:
| Green Chemistry Principle | Application in Synthesis |
| Use of Green Solvents | Water, Ionic Liquids |
| Use of Green Catalysts | Natural acids (e.g., lemon juice), reusable catalysts |
| Energy Efficiency | Microwave-assisted synthesis, solar energy |
| Atom Economy | One-pot multi-component reactions |
| Waste Reduction | Catalyst-free reactions, solvent-free conditions |
Computational Chemistry and Theoretical Investigations of 2 Pyridin 2 Ylmethylene Indolin 3 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. Through DFT, various electronic properties and reactivity indicators of 2-(Pyridin-2-ylmethylene)indolin-3-one can be determined.
HOMO-LUMO Energy Gap Analysis and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. These calculations reveal the spatial distribution of these orbitals, indicating the likely regions involved in electron donation and acceptance. This information is invaluable for predicting how the molecule will interact with other chemical species.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap |
Note: Specific energy values from DFT calculations would be inserted here based on relevant research literature.
Fukui Functions and Prediction of Reactive Sites
Fukui functions are a conceptual DFT tool used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating the condensed Fukui functions for each atom in this compound, it is possible to identify the atoms most susceptible to different types of chemical reactions. This predictive capability is instrumental in understanding the molecule's chemical behavior and designing new synthetic pathways.
| Atomic Site | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |
| N1 (indole) | |||
| C2 (indole) | |||
| C3 (indole) | |||
| O (carbonyl) | |||
| N (pyridine) | |||
| C (exocyclic) |
Note: The table would be populated with calculated values from specific DFT studies on the molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. The MEP surface provides a comprehensive picture of the molecule's charge landscape, which is crucial for understanding its intermolecular interactions.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape of this compound. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformations and understand the flexibility of the molecular structure. This is particularly important for understanding how the molecule might bind to a biological target, as conformational changes are often integral to molecular recognition processes.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, these calculations can be used to simulate various types of spectra, including:
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the molecule's UV-Vis absorption spectrum. This helps in understanding the molecule's color and its photophysical properties.
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, it is possible to generate theoretical IR and Raman spectra. Comparing these with experimental spectra can aid in the structural elucidation of the molecule and the assignment of specific vibrational modes to different functional groups.
Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical methods can also be used to calculate the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR). These theoretical predictions are a valuable tool for interpreting experimental NMR data and confirming the molecular structure.
Coordination Chemistry of 2 Pyridin 2 Ylmethylene Indolin 3 One
Ligand Design and Synthesis for Metal Complexation
The design of 2-(Pyridin-2-ylmethylene)indolin-3-one as a ligand is predicated on its identity as an isatin-based Schiff base. Isatin (B1672199) (1H-indole-2,3-dione) provides a robust heterocyclic framework containing a reactive carbonyl group at the C-3 position, which is ideal for Schiff base condensation. The incorporation of a pyridine (B92270) ring introduces an additional nitrogen donor atom, enhancing the chelation potential of the molecule. Schiff bases are a significant class of ligands in coordination chemistry due to their straightforward synthesis, structural flexibility, and the tunable electronic properties of the azomethine (–C=N–) group. researchgate.netnih.gov
The synthesis of this compound is typically achieved through a condensation reaction between equimolar amounts of isatin and 2-aminomethylpyridine. The reaction is generally carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695) or methanol. cyberleninka.ru The formation of the Schiff base is marked by a color change and the precipitation of the product upon cooling. The resulting ligand is a solid compound, stable at room temperature, and soluble in common organic solvents like DMSO and DMF. nih.gov The purity and structure of the synthesized ligand are confirmed using standard analytical techniques, including elemental analysis, FT-IR, and NMR spectroscopy. The key structural feature for complexation is the N,O donor set provided by the azomethine nitrogen and the carbonyl oxygen of the indolin-3-one moiety.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a hydrated metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or 2:1 molar ratio in a suitable solvent. core.ac.uk A hot ethanolic solution of the ligand is typically mixed with a hot ethanolic solution of the respective metal salt and refluxed for several hours. derpharmachemica.comresearchgate.net The resulting colored complexes can be isolated by filtration, washed with ethanol, and dried. These complexes are often air-stable, possess high melting points, and exhibit varying solubility in common solvents. core.ac.ukekb.eg
This ligand readily forms stable complexes with a range of divalent transition metal ions. Elemental analysis data for these complexes typically suggest a 1:2 metal-to-ligand stoichiometry, with general formulas of the type [M(L)₂]Cl₂ or [M(L)₂], where 'L' represents the Schiff base ligand. derpharmachemica.comresearchgate.net
Co(II), Ni(II), Cu(II), and Mn(II) Complexes: Complexes with these paramagnetic metal ions are readily synthesized and are often intensely colored. researchgate.net The elemental analysis is consistent with the formation of complexes where the metal ion is coordinated to two ligand molecules. derpharmachemica.com
Zn(II) and Cd(II) Complexes: As d¹⁰ ions, Zn(II) and Cd(II) form diamagnetic complexes. The synthesis follows a similar methodology, yielding stable, often yellow or light-colored, crystalline products. cyberleninka.rumdpi.com The characterization of these complexes provides valuable comparative data for spectroscopic studies, particularly NMR.
The this compound ligand exhibits versatility in its coordination behavior, primarily acting as a bidentate chelating agent.
Bidentate N,O Chelation: The most common coordination mode involves the carbonyl oxygen atom of the isatin ring and the nitrogen atom of the azomethine group. derpharmachemica.combiointerfaceresearch.comijsr.net This chelation forms a stable five-membered ring with the metal center. Infrared spectroscopy confirms this mode by showing a shift in the vibrational frequencies of the C=O and C=N groups upon complexation. derpharmachemica.com
Tridentate N,N,O Chelation: The pyridine nitrogen can also participate in coordination, leading to a tridentate binding mode. This is dependent on the metal ion's size, coordination number preference, and the reaction conditions.
Bridging Ligand: In some cases, the ligand can act as a bridging unit between two or more metal centers, leading to the formation of polynuclear structures.
The resulting architecture of the metal-ligand assembly is dictated by the coordination mode of the ligand and the metal-to-ligand stoichiometry.
Mononuclear Complexes: When the ligand acts as a bidentate chelate, mononuclear complexes are typically formed. These can have either a tetrahedral or octahedral geometry, depending on whether other ligands (like solvent molecules or counter-ions) coordinate to the metal center. cyberleninka.ru For a 1:2 metal-to-ligand ratio, an octahedral geometry is commonly proposed. researchgate.netamazonaws.com
Binuclear and Polynuclear Complexes: While less common for this specific ligand, the potential for the pyridine nitrogen to act as a bridging donor or for other ancillary bridging ligands (like halides) to be present can lead to the formation of binuclear or polynuclear structures. mdpi.com These extended architectures are of interest for their unique magnetic and material properties.
Advanced Spectroscopic Characterization of Metal Complexes
Spectroscopic methods are essential for elucidating the structure of the metal complexes and confirming the coordination of the ligand to the metal ion.
FT-IR Spectroscopy: The infrared spectrum of the free ligand shows characteristic bands for the N-H stretch (around 3258-3067 cm⁻¹), the amide C=O stretch (around 1738 cm⁻¹), and the azomethine C=N stretch (around 1619 cm⁻¹). biointerfaceresearch.com Upon complexation, the C=O amide band shifts to a lower frequency (1693–1731 cm⁻¹), indicating the coordination of the carbonyl oxygen to the metal ion. biointerfaceresearch.com The C=N band also shifts, confirming the involvement of the azomethine nitrogen in chelation. researchgate.net Furthermore, the appearance of new, weaker bands in the far-infrared region (typically 520-450 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of bond formation between the metal and the ligand. ekb.egcu.edu.eg
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The free ligand typically exhibits high-intensity bands in the UV region corresponding to π→π* and n→π* transitions. researchgate.net In the spectra of the metal complexes, these bands are often shifted. More importantly, new, weaker bands appear in the visible region for d-block metals like Co(II), Ni(II), and Cu(II). These bands are assigned to d-d electronic transitions, and their position and number are characteristic of the coordination geometry (e.g., octahedral or tetrahedral). derpharmachemica.comresearchgate.netresearchgate.net For instance, high-spin octahedral Co(II) complexes typically show three absorption bands, whereas Ni(II) octahedral complexes also show characteristic transitions. derpharmachemica.com Distorted octahedral Cu(II) complexes often display a broad absorption band in the visible region. derpharmachemica.com
| Metal Ion | Proposed Geometry | Typical d-d Transition Bands (cm⁻¹) |
| Co(II) | Octahedral | ~9,300 (ν₁), ~18,900 (ν₃) |
| Ni(II) | Octahedral | ~10,700 (ν₁), ~16,500 (ν₂), ~27,000 (ν₃) |
| Cu(II) | Distorted Octahedral | ~15,800 (broad band) |
Data compiled from representative studies of similar isatin Schiff base complexes. derpharmachemica.comresearchgate.net
NMR Spectroscopy (¹H, ¹³C): NMR spectroscopy is particularly useful for characterizing the diamagnetic Zn(II) and Cd(II) complexes. The ¹H NMR spectrum of the free ligand shows characteristic signals for the aromatic protons, the indolic N-H proton, and the azomethine proton (-N=CH-). ijseas.com Upon complexation, these signals can experience shifts, providing further confirmation of ligand coordination. The disappearance or significant downfield shift of the N-H proton signal can suggest deprotonation and coordination via the enolic form of the isatin ring under certain conditions.
Exploration of Biological and Pharmacological Relevance of 2 Pyridin 2 Ylmethylene Indolin 3 One Scaffolds
Structure-Activity Relationship (SAR) Studies of Indolinone-Pyridylmethylene Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For indolinone-pyridylmethylene derivatives, SAR analyses have provided valuable insights into the structural requirements for various biological activities.
For anticholinesterase activity , SAR studies on (E)-3-(pyridin-4-ylmethylene)indolin-2-one derivatives revealed that N-benzylation of the pyridinium (B92312) moiety is key. The nature and position of substituents on the benzyl (B1604629) ring significantly influence inhibitory potency against acetylcholinesterase (AChE). For instance, the presence of a chlorine atom at the 2-position of the benzyl ring resulted in the most potent compound, suggesting that electron-withdrawing groups at this position enhance activity. ssu.ac.ir The hydrophobic indolinone part of the molecule tends to bind to the peripheral anionic site (PAS) of AChE, while the N-benzylpyridinium residue interacts with the catalytic active site (CAS), indicating a dual binding mechanism. ssu.ac.ir
In the context of anticancer activity , modifications at the C3 position of the indolinone ring have been shown to be a reliable strategy for developing cytotoxic agents. nih.gov For pyridin-2-yl estra-1,3,5(10)-triene derivatives, the introduction of a benzyloxy group at the C3 position of the steroid skeleton led to a compound with promising antitumor potential against the MDA-MB-231 breast cancer cell line. nih.gov This highlights the importance of lipophilic substituents in enhancing anticancer efficacy.
Regarding antimicrobial activity , SAR studies of 3-alkylidene-2-indolone derivatives have indicated that the nature of the substituent on the exocyclic double bond is critical. While systematic investigations are ongoing, specific substitutions have led to compounds with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Gram-positive bacteria. nih.gov
Enzyme Inhibition Profiles (e.g., GSK-3β, Urease, Acetylcholinesterase, Butyrylcholinesterase)
The 2-(Pyridin-2-ylmethylene)indolin-3-one scaffold has been identified as a privileged structure for targeting various enzymes implicated in a range of diseases.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, diabetes, and cancer. nih.gov Several indolinone-pyridylmethylene derivatives have been investigated as GSK-3β inhibitors. nih.govnih.gov Notably, 3-(2-Pyridinylmethylene)-2-oxindole has been used as a reference molecule in computational studies to design new oxindole (B195798) derivatives with enhanced inhibitory activity against GSK-3β. nih.gov Certain 5-(heteroarylmethylene)hydantoins, which share structural similarities, have been found to be single-digit micromolar inhibitors of GSK-3β. mdpi.com
Urease Inhibition Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, and is also relevant in agriculture to prevent nitrogen loss from urea-based fertilizers. usda.govniscpr.res.innih.gov A study screening 6-chloro-3-oxindole derivatives, which include structures condensed with various aromatic aldehydes, identified several potent urease inhibitors. Compounds with specific substitutions on the arylmethylene moiety exhibited significantly better inhibitory activity than the standard inhibitor, thiourea. epa.govresearchgate.net
Table 1: Urease Inhibitory Activity of Selected 6-chloro-3-oxindole Derivatives
| Compound | Substitution Pattern | IC₅₀ (µM) |
|---|---|---|
| Compound 6 | 2,4-dichloro | 13.34 ± 1.75 |
| Compound 2 | 4-nitro | 16.67 ± 1.73 |
| Compound 5 | 4-chloro | 17.85 ± 2.21 |
| Thiourea (Standard) | - | 21.1 ± 0.11 |
Data sourced from scientific literature. epa.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Inhibition of AChE and BuChE is a primary approach for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. ssu.ac.irmdpi.com A series of indolinone-based compounds bearing a benzylpyridinium moiety were synthesized and evaluated for their anticholinesterase activity. ssu.ac.ir Many of these derivatives showed potent inhibitory activity against AChE, with several being significantly more potent than the standard drug donepezil. The most active compound, a 2-chlorobenzyl derivative (3c), had an IC₅₀ value of 0.44 nM against AChE. ssu.ac.ir These compounds were also found to be potent inhibitors of BuChE. ssu.ac.irnih.govresearchgate.net
Table 2: Anticholinesterase Activity of Selected Indolinone-Pyridinium Derivatives
| Compound | Substituent (on Benzyl Ring) | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) |
|---|---|---|---|
| 3b | 2-Fluoro | 1.15 | 10.5 |
| 3c | 2-Chloro | 0.44 | 8.8 |
| 3e | 2-Bromo | 1.28 | 12.3 |
| 3g | 3-Chloro | 5.31 | 35.4 |
| Donepezil (Standard) | - | 14.2 | 3560 |
Data sourced from scientific literature. ssu.ac.ir
Receptor Binding and Modulation Studies (e.g., PPARγ, VEGFR2)
In addition to enzyme inhibition, derivatives of the this compound scaffold have been studied for their ability to interact with and modulate key cellular receptors, particularly those involved in angiogenesis and cancer progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Modulation VEGFR2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of the VEGFR2 signaling pathway is a well-established strategy in cancer therapy. nih.gov Several indolinone-based derivatives have been designed as potent VEGFR2 inhibitors. mdpi.com For example, a synthesized derivative, compound 20, demonstrated nanomolar inhibitory action against the VEGFR-2 enzyme, with an IC₅₀ value approximately 5.4-fold lower than that of the reference compound indirubin (B1684374). mdpi.com Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of the VEGFR2 kinase domain, effectively blocking its activation. mdpi.com The indolinone ring is a key pharmacophoric element for this competitive inhibition. mdpi.com
Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Progression Modulation, Reactive Oxygen Species Generation)
Understanding the cellular mechanisms through which this compound derivatives exert their effects is vital for their development as therapeutic agents. Research has primarily focused on their anticancer properties, revealing a multi-faceted mechanism of action.
Apoptosis Induction Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many indolinone derivatives have been shown to induce apoptosis in cancer cells. mdpi.comresearchgate.net Studies on hepatocellular carcinoma (HepG2) cells treated with potent indolinone derivatives showed a significant increase in the percentage of cells in the early apoptotic stage. mdpi.com The mechanism involves the activation of both intrinsic and extrinsic apoptotic pathways. This is evidenced by an elevated Bax/Bcl-2 ratio, which initiates the intrinsic pathway, and a significant increase in Fas-L expression, which triggers the extrinsic pathway. mdpi.com Both pathways converge to activate terminal caspases 3 and 7, leading to the execution of apoptosis. mdpi.com Western blot analysis has confirmed the activation of caspase-3 and increased expression of cleaved PARP in response to treatment with these compounds. nih.gov
Cell Cycle Progression Modulation Disruption of the normal cell cycle is a hallmark of cancer. Certain indolinone-pyridylmethylene derivatives can interfere with cancer cell proliferation by arresting the cell cycle at specific checkpoints. mdpi.com Flow cytometry analysis of HepG2 cells treated with active compounds revealed a significant cell cycle arrest at the G1/S phase. mdpi.com This arrest is often mediated by the upregulation of cell cycle inhibitory proteins such as p53 and p21. mdpi.com By halting cell cycle progression, these compounds prevent cancer cells from dividing and proliferating.
Reactive Oxygen Species (ROS) Generation An imbalance in cellular redox status, often through the generation of reactive oxygen species (ROS), can trigger apoptotic cell death. Some indolinone derivatives have been found to induce ROS generation in cancer cells. researchgate.net The treatment of MDA-MB-231 breast cancer cells with an active (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative was shown to increase mitochondrial superoxide (B77818) levels, as detected by MitoSOX red assay, contributing to the induction of apoptosis. nih.gov
Antimicrobial and Antifungal Activity Research
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov The indolinone scaffold has been explored for this purpose, with several derivatives showing promising activity against a range of bacteria and fungi.
Research into 3-alkylidene-2-indolone derivatives has identified compounds with potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov Notably, certain derivatives demonstrated high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values of 0.5 μg/mL, which is comparable to the antibiotic gatifloxacin. nih.gov Other studies have reported that pyridine-containing heterocyclic systems exhibit broad-spectrum antimicrobial activity against strains like Bacillus subtilis, Escherichia coli, and various fungi. nih.govresearchgate.net
Table 3: Antibacterial Activity of Selected 3-Alkylidene-2-Indolone Derivatives
| Bacterial Strain | Compound 10f MIC (μg/mL) | Compound 10g MIC (μg/mL) | Compound 10h MIC (μg/mL) | Gatifloxacin MIC (μg/mL) |
|---|---|---|---|---|
| S. aureus ATCC 6538 | 0.5 | 0.5 | 0.5 | 0.5 |
| S. aureus ATCC 4220 | 0.5 | 0.5 | 0.5 | 0.5 |
| MRSA ATCC 43300 | 0.5 | 0.5 | 0.5 | 0.5 |
Data sourced from scientific literature. nih.gov
Anti-inflammatory Activity Research
While the core oxindole moiety is present in many compounds known for their anti-inflammatory properties, specific research focusing solely on the anti-inflammatory activity of this compound is less extensively documented in readily available literature. However, the general class of 2-indolinone derivatives has been reported to possess anti-inflammatory activities, suggesting a potential avenue for future investigation for this specific scaffold. epa.govresearchgate.net
Anticancer Activity Research in In Vitro Cellular Models
The most extensively studied biological activity of this compound and its analogs is their anticancer potential. These compounds have been evaluated against a wide variety of human tumor cell lines, often demonstrating potent cytotoxic effects. nih.gov
A series of indolinone-based derivatives were tested against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. nih.govmdpi.com Two lead compounds, 9 and 20, emerged with IC₅₀ values in the low micromolar range (2.53 to 7.54 µM), showing cytotoxicity greater than the reference compound indirubin against HepG2 cells. mdpi.com Another study on (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives found a compound (8l) with significant cytotoxic activity against triple-negative breast cancer cell lines MDA-MB-231 and 4T1, with IC₅₀ values of 3.26 µM and 5.96 µM, respectively. nih.gov These compounds were also noted to be less toxic to normal human breast epithelial cells (MCF10A), indicating a degree of selectivity for cancer cells. nih.gov
Table 4: In Vitro Cytotoxicity of Selected Indolinone Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| Compound 9 | HepG-2 | Liver | 2.53 ± 0.13 |
| Compound 9 | MCF-7 | Breast | 7.54 ± 0.41 |
| Compound 20 | HepG-2 | Liver | 2.87 ± 0.17 |
| Compound 20 | MCF-7 | Breast | 6.42 ± 0.35 |
| Compound 8l | MDA-MB-231 | Breast | 3.26 ± 0.24 |
| Compound 8l | 4T1 | Breast | 5.96 ± 0.67 |
| Indirubin (Reference) | HepG-2 | Liver | 6.21 ± 0.33 |
| Indirubin (Reference) | MCF-7 | Breast | 10.32 ± 0.57 |
Data sourced from scientific literature. mdpi.comnih.gov
Cytotoxicity Evaluation Against Diverse Cancer Cell Lines
Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. These compounds are frequently evaluated for their ability to inhibit cancer cell growth and proliferation.
One area of investigation involves pyridino[2,3-f]indole-4,9-dione derivatives. When tested against a panel of human tumor cell lines, including non-small cell lung (A549), ovarian (SK-OV-3), melanoma (SK-MEL-2), central nervous system (XF 498), and colon (HCT 15), these compounds showed notable activity. nih.govnih.gov For instance, 3-ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (Compound 5) exhibited excellent cytotoxicity against XF 498 and HCT 15 cell lines, with ED50 values of 0.006 µg/ml and 0.073 µg/ml, respectively. nih.gov These values were superior to the standard chemotherapeutic agent doxorubicin (B1662922) in the same assays. nih.gov Furthermore, 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (Compound 7) was found to be significantly more cytotoxic against the HCT 15 colon cancer cell line than doxorubicin. researchgate.net
Similarly, novel indolin-2-one based molecules have been synthesized and evaluated for their cytotoxic effects. In a study involving hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, certain indolinone-based hydrazones and quinazoline (B50416) hybrids displayed promising cytotoxic activities. mdpi.com For example, some synthesized compounds showed IC50 values against HepG-2 and MCF-7 cells in the range of 2.53 to 7.54 µM, with some being more cytotoxic than the reference compound indirubin. mdpi.com The cytotoxic potential of 3-substituted derivatives of 2-indolinones has also been explored against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines, with some derivatives showing IC50 values below 10 µM. nih.gov
The following table summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 3-ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (5) | Human CNS (XF 498) | ED50 | 0.006 µg/ml | nih.gov |
| 3-ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (5) | Human Colon (HCT 15) | ED50 | 0.073 µg/ml | nih.gov |
| 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (7) | Human Colon (HCT 15) | ED50 | 0.065 µg/ml | researchgate.net |
| Indolinone-quinazoline hybrid (9) | Hepatocellular Carcinoma (HepG2) | IC50 | 2.53 µM | mdpi.com |
| Indolinone-quinazoline hybrid (20) | Hepatocellular Carcinoma (HepG2) | IC50 | 7.54 µM | mdpi.com |
| 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones | Colon Tumor Cells | - | Selective Activity | growingscience.com |
| Biphenylurea-indolinone conjugate (5o) | Breast Cancer (MCF-7) | IC50 | 1.04 µM | mdpi.com |
Investigation of Specific Molecular Targets in Cancer Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to interact with specific molecular targets within cancer signaling pathways. A primary focus of research has been the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Several indolinone derivatives have been identified as potent inhibitors of various kinase families. researchgate.net A notable target is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, which plays a key role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govmdpi.com For instance, a 5-fluoroindolin-2-one derivative incorporating a pyridone unit demonstrated significant inhibitory activity against VEGF-induced VEGFR phosphorylation. researchgate.net Molecular docking studies have predicted the binding modes of these compounds within the ATP-binding pocket of VEGFR-2, providing a rationale for their inhibitory activity. researchgate.netnih.gov
In addition to VEGFR, other kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) have been identified as targets. mdpi.com Certain novel indolinone-based molecules have shown inhibitory action against both EGFR and VEGFR-2. mdpi.com For example, one compound displayed nanomolar inhibitory action against both EGFR kinase and VEGFR-2 enzyme, being significantly more potent than the reference compound indirubin. mdpi.com Furthermore, some derivatives have demonstrated the ability to inhibit CDK-2 and CDK-4, key regulators of the cell cycle. mdpi.com This multi-targeted kinase inhibition may contribute to their potent cytotoxic effects. mdpi.com
The mechanism of action of these compounds often involves inducing cell cycle arrest and apoptosis (programmed cell death). mdpi.comresearchgate.net Flow cytometric analysis has shown that treatment with certain 2-indolinone derivatives can lead to an accumulation of cells in the G1 or G2 phase of the cell cycle and an increase in apoptotic cell populations. researchgate.netnih.gov This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of apoptosis. mdpi.com
| Compound/Derivative | Molecular Target | Effect | Reference |
| 5-fluoroindolin-2-one derivative with pyridone unit | VEGFR-2 | Inhibition of phosphorylation | researchgate.net |
| Indolinone-quinazoline hybrid (20) | EGFR, VEGFR-2 | Nanomolar inhibition | mdpi.com |
| Indolinone-quinazoline hybrid (9) | CDK-2, CDK-4 | Inhibition | mdpi.com |
| Thieno[2,3-c]pyridine derivative (6i) | Hsp90 | Potential inhibition | nih.gov |
| Indole-based tyrphostin derivatives (2a, 2b) | VEGFR-2 | Potential inhibition | nih.gov |
Fragment-Based Drug Design Utilizing Pyridinone Scaffolds
Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern drug discovery. frontiersin.org This approach utilizes small, low-complexity molecules, or "fragments," as starting points for building more potent and selective drug candidates. The pyridone scaffold is considered a "privileged fragment" in this context due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. nih.gov
Pyridones are six-membered, nitrogen-containing heterocycles that exhibit weak alkalinity and can act as both hydrogen-bond donors and acceptors. nih.gov These properties allow them to form key interactions within the binding sites of proteins, making them valuable building blocks in drug design. nih.gov The versatility of the pyridone ring has led to its incorporation into numerous biologically active molecules with diverse therapeutic applications, including anticancer agents. nih.govresearchgate.net
In FBDD, libraries of fragments are screened against a biological target to identify those that bind, albeit often with low affinity. These initial hits are then optimized and grown or linked together to create more potent lead compounds. The pyridone scaffold provides a robust starting point for this process, with its potential for substitution at various positions allowing for the fine-tuning of pharmacological properties.
The Indolinone and Pyridine (B92270) Core as Privileged Scaffolds in Medicinal Chemistry
Both the indolinone and pyridine moieties are independently recognized as "privileged scaffolds" in medicinal chemistry. mdpi.comnih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, suggesting a high degree of biological relevance.
The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs. nih.govnih.gov Its presence in a molecule can significantly impact its pharmacological profile, often enhancing biochemical potency, metabolic stability, and cell permeability. nih.gov Pyridine and its derivatives have been successfully incorporated into a wide array of anticancer agents that act through various mechanisms. nih.govresearchgate.net
Similarly, the indolin-2-one nucleus is a prominent heterocyclic core in medicinal chemistry, known for its broad spectrum of biological activities, including potent anticancer effects. growingscience.commdpi.comgrowingscience.com Several clinically approved and investigational anticancer drugs, such as Sunitinib and Nintedanib, are based on the indolin-2-one scaffold and function as inhibitors of receptor tyrosine kinases. mdpi.comgrowingscience.com
The combination of these two privileged scaffolds in the this compound framework creates a hybrid structure with enhanced potential for biological activity. This synergistic combination allows for the exploration of a vast chemical space and the development of novel therapeutic agents with improved efficacy and selectivity. The continued investigation of this scaffold is a promising avenue for the discovery of next-generation anticancer drugs.
Future Research Directions and Unexplored Avenues for 2 Pyridin 2 Ylmethylene Indolin 3 One
Advancements in Synthetic Methodologies for Complex Derivatives
While the core structure of 2-(pyridin-2-ylmethylene)indolin-3-one is accessible, future research will necessitate the development of more advanced and efficient synthetic methodologies to generate complex and diverse derivatives. A key area of focus will be the incorporation of green chemistry principles to create more cost-effective and environmentally benign processes. For instance, the use of deep eutectic solvents (DES) and ultrasound assistance has shown promise in synthesizing other indolin-2-one derivatives, suggesting a potential avenue for improving the synthesis of this compound class. mdpi.comnih.govresearchgate.net
Furthermore, the development of stereoselective synthetic methods is crucial. Many biological targets are chiral, and the ability to synthesize specific enantiomers or diastereomers of this compound derivatives could significantly enhance their potency and selectivity. Asymmetric catalysis will be a vital tool in achieving this goal. Moreover, modern cross-coupling reactions, such as those catalyzed by palladium, could be employed to introduce a wide array of substituents onto both the pyridine (B92270) and indolinone rings, thereby generating large libraries of novel compounds for screening. nih.gov
Future synthetic strategies will likely focus on:
Multi-component reactions: To build molecular complexity in a single step.
Flow chemistry: For safer, more scalable, and efficient synthesis.
Photoredox catalysis: To access novel reaction pathways and functionalizations.
Integrative Computational and Experimental Studies for Deeper Structure-Property Understanding
A synergistic approach combining computational modeling and experimental validation will be instrumental in elucidating the structure-property relationships of this compound derivatives. In-silico techniques can provide profound insights into how structural modifications influence the compound's physicochemical and biological properties. researchgate.net
Computational tools such as Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecule. nih.gov Molecular docking simulations can predict the binding modes and affinities of derivatives with various biological targets, guiding the design of more potent compounds. nih.govnih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction software can be used to assess the druglikeness of novel derivatives early in the discovery process, saving time and resources. researchgate.net
The predictions from these computational studies must then be validated through rigorous experimental work. nih.gov Synthesized compounds would be characterized using techniques like NMR and X-ray crystallography to confirm their structures. researchgate.net Their biological activities would be assessed through in vitro and in vivo assays. This iterative cycle of computational design, synthesis, and experimental testing will accelerate the discovery of derivatives with optimized properties.
| Computational Method | Application in Drug Discovery |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. nih.gov |
| Molecular Docking | Predicting binding modes and affinities with biological targets. nih.govnih.gov |
| ADMET Profiling | Assessing pharmacokinetic and toxicity profiles of new compounds. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. researchgate.net |
Rational Design of Derivatives for Highly Selective Biological Targets
The core scaffold of this compound is an attractive starting point for the rational design of inhibitors targeting specific biological molecules, particularly enzymes like kinases that are often implicated in diseases. mdpi.com The indolinone core is a well-known "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors. The addition of the pyridine ring provides another vector for modification to achieve high selectivity.
Future research should focus on designing derivatives that can selectively target specific proteins. For example, by modifying the substituents on the pyridine and indolinone rings, it may be possible to develop potent and selective inhibitors of targets such as SHP2, a protein tyrosine phosphatase involved in cancer, or Bcr-Abl, a fusion protein associated with leukemia. nih.govnih.gov The design process would involve using the computational tools mentioned previously to model the interactions between the designed compounds and the target's binding site. researchgate.net The goal is to create derivatives that fit perfectly into the target's active site while making unfavorable interactions with off-target proteins, thus minimizing side effects.
Key strategies for rational design include:
Scaffold hopping: Replacing parts of the core structure to find new interactions with the target. nih.gov
Fragment-based design: Growing small molecular fragments within the target's binding site.
Structure-based design: Using the 3D structure of the target protein to guide the design of complementary ligands.
Exploration of Novel Material Science and Catalytic Applications
Beyond its biological potential, the unique electronic and structural features of this compound make it an intriguing candidate for applications in material science and catalysis. The pyridine moiety, with its nitrogen lone pair, is an excellent ligand for coordinating with metal ions. This opens up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them potentially useful in the development of organic light-emitting diodes (OLEDs) or chemical sensors.
The ability of the pyridine-indolinone scaffold to chelate metals also suggests potential catalytic applications. researchgate.net Metal complexes incorporating derivatives of this compound as ligands could be investigated as catalysts for a variety of organic transformations. The electronic properties of the ligand could be tuned by adding electron-donating or electron-withdrawing groups, which in turn could modulate the catalytic activity and selectivity of the metal center. This represents a largely unexplored area for this class of compounds.
| Potential Application | Rationale |
| Organic Electronics (e.g., OLEDs) | The conjugated π-system may lead to useful photophysical properties. |
| Chemical Sensors | Coordination with metal ions could lead to changes in fluorescence or color upon analyte binding. |
| Homogeneous Catalysis | The pyridine nitrogen can act as a ligand for catalytically active metal centers. researchgate.net |
| Metal-Organic Frameworks (MOFs) | The rigid structure can serve as a building block for porous materials with various applications. |
Integration of High-Throughput Screening and Multi-Omics Data in Biological Activity Studies
To efficiently explore the biological potential of this compound, a combination of high-throughput screening (HTS) and multi-omics analysis will be essential. HTS allows for the rapid screening of large libraries of derivatives against a multitude of biological targets or cellular assays, quickly identifying "hit" compounds with desired activities. mdpi.com
Once hits are identified, multi-omics technologies can provide a deep and unbiased understanding of their mechanisms of action. nih.gov These technologies offer a systems-level view of how a compound affects a cell by simultaneously measuring changes across different biological layers. mdpi.comnih.gov
Genomics/Transcriptomics (RNA-Seq): Can identify changes in gene expression patterns induced by the compound, revealing the cellular pathways it modulates.
Proteomics: Can identify changes in protein levels and post-translational modifications, providing insight into the compound's direct and indirect targets.
Metabolomics: Can measure changes in cellular metabolites, offering a functional readout of the compound's effects on cellular metabolism.
Integrating these large datasets can help to build a comprehensive picture of a compound's biological effects, identify its molecular targets, uncover potential off-target effects, and discover biomarkers that could predict treatment response. researchgate.net This integrated approach will be crucial for advancing the most promising this compound derivatives towards further development.
Q & A
Q. What synthetic routes are commonly employed for synthesizing 2-(Pyridin-2-ylmethylene)indolin-3-one, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via condensation reactions. For example, microwave irradiation can accelerate the reaction between 2-pyridinecarbaldehyde and indolin-3-one derivatives, reducing reaction time while maintaining high yields (e.g., >90% under optimized conditions) . Solvent choice (e.g., ethanol or acetonitrile), temperature control (60–80°C), and stoichiometric ratios (1:1 to 1:1.2 for aldehyde:indolinone) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography ensures product purity .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
Key techniques include:
- Multinuclear NMR (¹H, ¹³C, ³¹P for phosphinoyl derivatives) to verify substituent positions and stereochemistry .
- Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and crystal packing. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.6093 Å, b = 6.1270 Å, c = 22.8912 Å, and β = 91.390° have been reported for structurally analogous compounds .
- FT-IR and Raman spectroscopy to identify functional groups like C=O and C=N stretches .
Q. How can researchers assess the purity of this compound derivatives?
High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (HRMS) are standard for purity assessment. For example, HRMS can confirm molecular ions (e.g., m/z 228.22 for C₁₃H₉FN₂O) within 5 ppm error . Melting point analysis and thin-layer chromatography (TLC) are supplementary methods .
Advanced Research Questions
Q. How can researchers design and evaluate metal complexes of this compound for biological applications?
- Synthesis : React the ligand with metal salts (e.g., CdI₂, CuCl₂) in polar solvents (e.g., methanol) under inert atmospheres to prevent oxidation. For example, Cd(II) complexes exhibit distorted octahedral geometries with N,N,O coordination .
- Characterization : Use SC-XRD to confirm geometry and hydrogen bonding networks (e.g., N–H···O interactions) .
- Bioactivity screening : Employ antimicrobial assays (e.g., agar diffusion) and enzyme inhibition studies (e.g., urease inhibition) to evaluate activity. Cu(II) complexes often show enhanced bioactivity compared to free ligands .
Q. What strategies resolve contradictions in crystallographic data for structurally similar indolin-2-one derivatives?
- Re-evaluate experimental parameters : Ensure consistent data collection temperatures (e.g., 293 K vs. 100 K) and radiation sources (Cu-Kα vs. Mo-Kα), as these affect unit cell measurements .
- Validate via computational modeling : Use software like Molecular Operating Environment (MOE) to simulate powder diffraction patterns and compare with experimental data .
- Cross-reference hydrogen bonding patterns : Discrepancies in β angles (e.g., 106.781° vs. 91.390°) may arise from solvent inclusion or polymorphism .
Q. How can computational tools predict the reactivity and electronic properties of this compound?
Density functional theory (DFT) calculations in software like MOE or Gaussian can:
- Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λₘₐₓ values.
- Analyze charge distribution to explain regioselectivity in reactions (e.g., electrophilic substitution at the indole C5 position) .
Q. What methodological practices ensure reproducibility in studies involving this compound?
- Detailed documentation : Report exact reaction conditions (solvent purity, microwave power, catalyst loadings) and characterization parameters (NMR frequencies, XRD radiation sources) .
- Triangulation : Validate results using multiple techniques (e.g., SC-XRD + NMR + IR) to confirm structural assignments .
- Data sharing : Deposit crystallographic data in public repositories (e.g., Protein Data Bank) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
